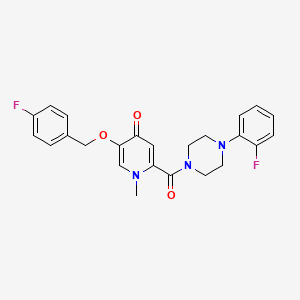
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H23F2N3O3 and its molecular weight is 439.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic compound notable for its diverse biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This characteristic positions it as a potential therapeutic agent in various diseases, including cancer and conditions involving adenosine dysregulation.
Chemical Structure and Properties
The compound features a unique structural design that includes:
- A pyridinone backbone
- A piperazine moiety
- Fluorinated aromatic groups
The presence of fluorine atoms is significant as they enhance the compound's biological activity and physicochemical properties, contributing to its efficacy in inhibiting ENTs.
This compound functions primarily by inhibiting ENTs, which play a crucial role in nucleotide metabolism and the regulation of adenosine levels. By modulating adenosine signaling pathways, this compound can influence various physiological processes, making it a candidate for therapeutic applications in oncology and other fields where adenosine plays a pivotal role.
Biological Activity Overview
The biological activities associated with this compound include:
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : This inhibition can lead to altered cellular adenosine levels, affecting multiple signaling pathways.
- Potential Anticancer Activity : Research indicates that compounds with similar structural motifs have demonstrated antiviral and anti-tumor activities, suggesting that this compound may possess similar properties.
Comparative Biological Activities
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyranone with fluorophenyl | Antiviral, anti-tuberculosis |
| 1-(2-Fluorophenyl)piperazine | Piperazine derivative | Antidepressant activity |
| 5-Fluoroindole | Indole ring with fluorine | Anticancer properties |
These compounds highlight the importance of structural modifications in enhancing biological activity while maintaining unique characteristics that differentiate them from one another. The incorporation of fluorine is a common strategy to improve pharmacokinetic profiles and efficacy.
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties and potential therapeutic applications of this compound:
- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits ENTs, leading to significant changes in cellular adenosine levels. This modulation can impact various signaling pathways associated with cell proliferation and apoptosis.
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential use as an anticancer agent. Further research is needed to elucidate its mechanism of action and efficacy in vivo.
- Pharmacokinetic Profiling : The fluorinated structure enhances the binding affinity compared to non-fluorinated analogs, suggesting improved pharmacokinetic properties. This characteristic is crucial for drug development as it may lead to better absorption and bioavailability in clinical settings .
特性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-6-8-18(25)9-7-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-5-3-2-4-19(20)26/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWIHUZARFTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














